N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a CSF-1R inhibitor . It was designed, synthesized, and evaluated in vitro for potency and selectivity as part of the development of a CSF-1R PET tracer .
Synthesis Analysis
The compound was part of a set of six compounds that were designed and synthesized for the development of a CSF-1R PET tracer . The highest affinity for CSF-1R was found for this compound .Chemical Reactions Analysis
The compound was used in the development of a CSF-1R PET tracer . The radiosynthesis of the tracer was achieved by carbon-11 carbon monoxide aminocarbonylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 479.46 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Activity
Research has explored the metabolic pathways and enzymatic activities associated with nicotinamide derivatives, focusing on their role in various biochemical processes. The metabolism of nicotinamide and its derivatives involves complex interactions within the body, affecting nutrient metabolism and potentially contributing to therapeutic effects against various conditions. Studies have investigated the biosynthesis of nicotinamide metabolites and their impact on metabolic processes, highlighting the enzyme Nicotinamide N-methyltransferase (NNMT) as a key player in these pathways (Shibata & Matsuo, 1989; Hong et al., 2015).
Structural Analysis and Molecular Interactions
The structural analysis and molecular interactions of nicotinamide derivatives with other compounds have been a subject of interest. Research focusing on the crystal structures and energetic analysis of molecular assemblies involving nicotinamide and related compounds has provided insights into the basic recognition patterns and crystal lattice features, which are essential for understanding their biochemical and pharmacological properties (Jarzembska et al., 2017).
Therapeutic Potential
Several studies have examined the therapeutic potential of nicotinamide derivatives, including their effects on gastric lesions, inflammation, and cancer. The mechanisms underlying these effects often involve modulation of metabolic pathways, enzymatic activities, and molecular interactions. For instance, the derivative 1-Methylnicotinamide has shown potential in treating acute gastric lesions through its anti-inflammatory actions and effects on gastric mucosal defense (Brzozowski et al., 2008).
Molecular Docking and Inhibitor Discovery
Research into the discovery of inhibitors targeting enzymes like NNMT has been significant, with studies identifying small molecule inhibitors that can potentially be used to treat diseases associated with abnormal NNMT activity. These inhibitors have been characterized through biochemical, kinetic, and structural studies, providing a foundation for the development of new therapeutic agents (Babault et al., 2018; Neelakantan et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is the colony stimulating factor-1 receptor (CSF-1R) . CSF-1R has been identified as a druggable target due to its role in the pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment .
Mode of Action
The compound this compound interacts with CSF-1R, inhibiting its function
Biochemical Pathways
The inhibition of CSF-1R by this compound affects the signaling pathways associated with tumor-associated macrophages and microglia . This can lead to changes in the tumor microenvironment, potentially impacting the growth and spread of cancer cells .
Pharmacokinetics
It is known that the compound has a high affinity for csf-1r
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the tumor microenvironment. By inhibiting CSF-1R, the compound can affect the behavior of tumor-associated macrophages and microglia . This could potentially lead to changes in tumor growth and progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other molecules in the tumor microenvironment could potentially affect the compound’s ability to bind to CSF-1R
Safety and Hazards
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-23-7-9(5-20-23)12-21-11(25-22-12)6-19-13(24)8-2-3-10(18-4-8)14(15,16)17/h2-5,7H,6H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNCFLIQLYCSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.